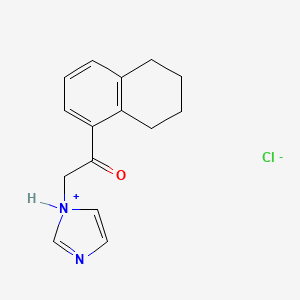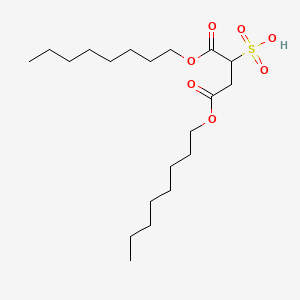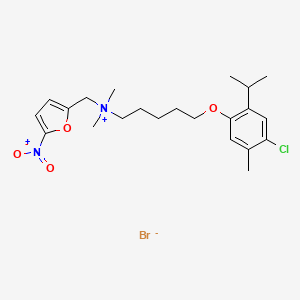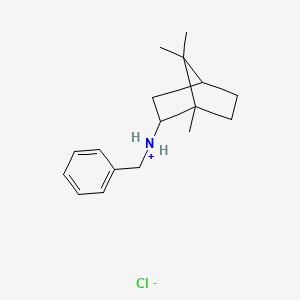
2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is a synthetic organic compound that features an imidazole ring fused to a tetrahydronaphthone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride typically involves the reaction of an imidazole derivative with a tetrahydronaphthone precursor. One common method involves the alkylation of imidazole with a suitable halogenated tetrahydronaphthone under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The carbonyl group in the tetrahydronaphthone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-aryl-2-(1-imidazolyl)alkyl ethers: Known for their antifungal properties.
Imidazolium-based ionic liquids: Used in various industrial applications due to their unique properties.
Uniqueness
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is unique due to its fused imidazole-tetrahydronaphthone structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78886-61-0 |
|---|---|
Molekularformel |
C15H17ClN2O |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
2-(1H-imidazol-1-ium-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone;chloride |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h3,5,7-9,11H,1-2,4,6,10H2;1H |
InChI-Schlüssel |
NOYUZCCDRSSAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)

